1-(3-Aminoquinoxalin-2-yl)ethan-1-one
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Overview
Description
1-(3-Aminoquinoxalin-2-yl)ethan-1-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound has a molecular formula of C10H9N3O and a molecular weight of 187.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminoquinoxalin-2-yl)ethan-1-one can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction typically occurs under acidic or basic conditions and can be catalyzed by various agents .
Industrial Production Methods: Industrial production of this compound often involves the use of heterogeneous catalytic reactions. These methods are favored for their cost-effectiveness, environmental friendliness, and high selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminoquinoxalin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amino-substituted quinoxalines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
1-(3-Aminoquinoxalin-2-yl)ethan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminoquinoxalin-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit alpha-glucosidase, which is involved in carbohydrate metabolism .
Comparison with Similar Compounds
Quinoxaline: The parent compound of 1-(3-Aminoquinoxalin-2-yl)ethan-1-one, known for its broad spectrum of biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 3-position and ethanone group at the 1-position make it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-(3-aminoquinoxalin-2-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-6(14)9-10(11)13-8-5-3-2-4-7(8)12-9/h2-5H,1H3,(H2,11,13) |
InChI Key |
AQAMMSIZJFWQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N=C1N |
Origin of Product |
United States |
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